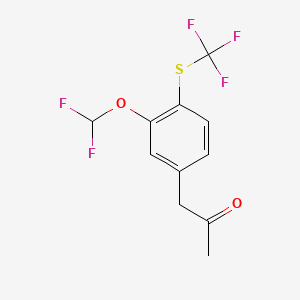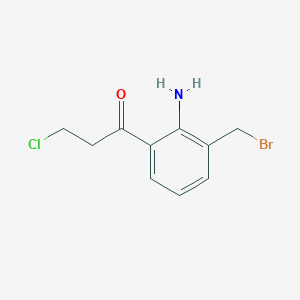
1-(3-Fluoro-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom and a thiol group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the corresponding thiol, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluoro-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluoro-3-mercaptophenyl)propan-2-one
- 1-(3-Fluoro-4-mercaptophenyl)propan-2-one
- 1-(3-Fluoro-5-hydroxyphenyl)propan-2-one
Uniqueness
1-(3-Fluoro-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of the fluorine and thiol groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H9FOS |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(3-fluoro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3 |
Clé InChI |
NQLISIZRQZLXPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14055342.png)

![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)






